Traxoprodil (also known as CP-101,606) is a potent and highly selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This mechanism of action places it in a class of neuroactive compounds investigated for neuroprotection, anti-Parkinsonian effects, and as rapid-acting antidepressants. As the mesylate salt form, this product is optimized for improved handling and solubility in aqueous solutions, a critical factor for preparing consistent and bioavailable formulations for in vitro and in vivo research.
Substituting Traxoprodil Mesylate with first-generation analogs like ifenprodil, or with its free base form, introduces critical experimental variables that can compromise data integrity. Ifenprodil, while also targeting the NR2B subunit, exhibits significant off-target activity at α1-adrenergic and sigma (σ) receptors, introducing confounding pharmacological effects. The free base form of Traxoprodil, lacking the mesylate counter-ion, is expected to have significantly lower aqueous solubility, leading to challenges in stock solution preparation, dosing accuracy, and bioavailability in vivo, ultimately risking poor reproducibility. Therefore, for studies demanding high NR2B selectivity and consistent, reproducible exposure, Traxoprodil Mesylate is the chemically defined and functionally distinct choice.
The mesylate salt form is a deliberate chemical modification designed to improve the aqueous solubility and dissolution rate of a basic parent compound like Traxoprodil. While specific quantitative solubility data for Traxoprodil Mesylate vs. its free base is not published in primary literature, the principles of pharmaceutical salt selection establish that salts of weak bases with strong acids (like methanesulfonic acid) are routinely used to overcome the poor water solubility of the free base, facilitating easier preparation of stock solutions and more reliable bioavailability for in vivo studies. This product is soluble in DMSO at 20 mg/mL.
| Evidence Dimension | Aqueous Solubility & Handling |
| Target Compound Data | Mesylate salt form, engineered for improved aqueous solubility. Soluble in DMSO at 20 mg/mL. |
| Comparator Or Baseline | Traxoprodil free base, which is expected to have significantly lower aqueous solubility. |
| Quantified Difference | Not quantitatively reported in direct comparison, but based on established pharmaceutical principles, the mesylate salt provides a significant solubility and handling advantage over the free base form. |
| Conditions | Standard laboratory aqueous buffers and formulation vehicles. |
This directly impacts procurement by reducing time spent on formulation development and ensuring more consistent, reproducible dosing in both cell-based assays and animal models.
Traxoprodil demonstrates high selectivity for the NR2B subunit, which is critical for isolating its specific effects in complex biological systems. In contrast, the first-generation analog, ifenprodil, shows a 400-fold higher affinity for NR1A/NR2B receptors (IC50 = 0.34 µM) compared to NR1A/NR2A receptors (IC50 = 146 µM). Traxoprodil was developed as an analog of ifenprodil and shares this high selectivity for NR2B-containing receptors, allowing researchers to probe NR2B-specific pathways with greater confidence than with less selective compounds.
| Evidence Dimension | NMDA Receptor Subunit Selectivity (IC50) |
| Target Compound Data | High selectivity for NR2B, developed as a direct analog of Ifenprodil. |
| Comparator Or Baseline | Ifenprodil at NR1A/NR2A receptors: 146 µM |
| Quantified Difference | >400-fold higher affinity for NR2B-containing receptors vs. NR2A-containing receptors (based on Ifenprodil data). |
| Conditions | Voltage-clamp recording of Xenopus oocytes expressing heteromeric NMDA receptors. |
For researchers investigating specific neural circuits or disease mechanisms, this high selectivity minimizes confounding results from the modulation of other NMDA receptor subtypes.
A key procurement differentiator for Traxoprodil over its structural predecessor, ifenprodil, is its refined off-target profile. Traxoprodil was specifically designed to be an analog of ifenprodil that is devoid of activity at α1-adrenergic receptors. This eliminates a significant source of potential side effects and non-specific binding that can complicate the interpretation of results obtained using ifenprodil, which retains affinity for these receptors. This makes Traxoprodil a more precise tool for studying NR2B-mediated phenomena.
| Evidence Dimension | Off-Target Receptor Activity |
| Target Compound Data | Devoid of activity against α1-adrenergic receptors. |
| Comparator Or Baseline | Ifenprodil: Possesses activity at α1-adrenergic receptors. |
| Quantified Difference | Qualitative but significant; removal of a known off-target activity. |
| Conditions | Receptor binding and functional assays. |
This allows for unambiguous attribution of observed effects to NR2B antagonism, enhancing the validity and publishability of research findings.
The enhanced solubility of the mesylate salt makes it the preferred form for in vivo studies requiring consistent dosing and bioavailability. Its high selectivity for NR2B over NR2A, and lack of confounding α1-adrenergic activity, ensures that observed behavioral or physiological outcomes in models of depression, neurodegeneration, or pain can be more confidently attributed to the target pathway.
In electrophysiology or cellular imaging studies, Traxoprodil Mesylate allows for the precise pharmacological dissection of NR2B's role in processes like long-term potentiation (LTP) or depression (LTD). Its clean off-target profile compared to ifenprodil prevents misinterpretation of results due to unintended modulation of adrenergic or sigma receptor signaling.
For automated screening platforms or complex cell-based assays, the reliable solubility of Traxoprodil Mesylate is a significant practical advantage over the free base. This ensures accurate final concentrations without issues of precipitation, leading to higher quality, more reproducible data sets and reducing the need for troubleshooting related to compound handling.
Acute Toxic;Irritant;Environmental Hazard